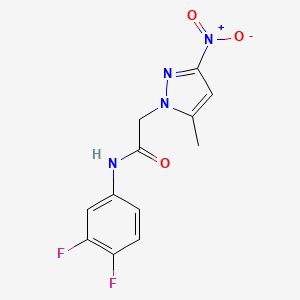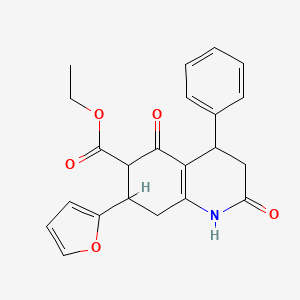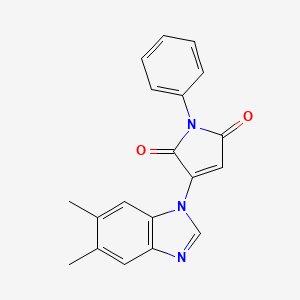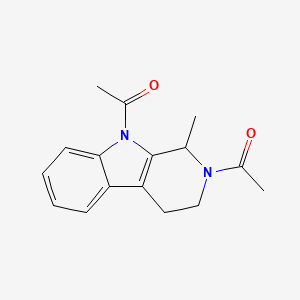![molecular formula C26H22F3N3O4 B14946375 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B14946375.png)
3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a trimethoxyphenyl group, a phenyl group substituted with a trifluoromethyl group, and a pyrazole ring, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reactions: The pyrazole intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.
3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Lacks the pyrazole ring and trifluoromethyl group.
3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Contains an additional methoxy group on the phenyl ring.
Uniqueness
The unique combination of the trimethoxyphenyl group, the pyrazole ring, and the trifluoromethyl-substituted phenyl group in 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H22F3N3O4 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H22F3N3O4/c1-34-21-13-17(14-22(35-2)24(21)36-3)25(33)30-18-11-9-16(10-12-18)20-15-23(26(27,28)29)31-32(20)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,30,33) |
Clé InChI |
WYLRLBSGMORORD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)

![ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
![5-Amino-7-(3-chloro-4-hydroxy-5-methoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B14946314.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B14946321.png)

![8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14946330.png)

![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14946366.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
